1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide
Description
Properties
Molecular Formula |
C23H24N4O |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
1-benzyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]indole-6-carboxamide |
InChI |
InChI=1S/C23H24N4O/c1-16-21(17(2)26(3)25-16)14-24-23(28)20-10-9-19-11-12-27(22(19)13-20)15-18-7-5-4-6-8-18/h4-13H,14-15H2,1-3H3,(H,24,28) |
InChI Key |
NACVDKVSLSDMOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC(=O)C2=CC3=C(C=C2)C=CN3CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Functionalization
The 6-carboxyindole scaffold is typically accessed via Friedel-Crafts acylation or directed lithiation. For example, indole-6-carboxylic acid can be synthesized by reacting indole with oxalyl chloride under Friedel-Crafts conditions, followed by hydrolysis. Subsequent N1-benzylation is achieved using benzyl bromide in the presence of a base such as sodium hydride in dimethylformamide (DMF).
Representative Procedure :
Indole (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C, followed by dropwise addition of aluminum chloride (1.5 equiv). The mixture is stirred for 4 hours, quenched with ice-water, and extracted to yield indole-6-carbonyl chloride. Hydrolysis with aqueous sodium hydroxide affords indole-6-carboxylic acid (yield: 68–72%). Benzylation proceeds by deprotonating indole-6-carboxylic acid with NaH (1.1 equiv) in DMF, followed by addition of benzyl bromide (1.2 equiv) at 0°C. After 12 hours, the product is isolated via column chromatography (yield: 85–90%).
Synthesis of (1,3,5-Trimethyl-1H-Pyrazol-4-yl)Methylamine
Pyrazole Ring Construction
The 1,3,5-trimethylpyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For instance, acetylacetone reacts with methylhydrazine in ethanol under reflux to yield 1,3,5-trimethyl-1H-pyrazole. Regioselectivity is ensured by using aprotic solvents and acid catalysts, as demonstrated by Gosselin et al., who achieved >90% yields using HCl in DMF.
Optimized Protocol :
A mixture of acetylacetone (1.0 equiv) and methylhydrazine (1.1 equiv) in DMF is stirred with 10% HCl at 25°C for 6 hours. The reaction is quenched with NaHCO₃, extracted with ethyl acetate, and purified by distillation to afford 1,3,5-trimethyl-1H-pyrazole (yield: 92%).
C4-Aminomethylation
Introducing the aminomethyl group at C4 requires electrophilic substitution. A Mannich reaction using formaldehyde and ammonium chloride in acetic acid effectively installs the amine group.
Stepwise Synthesis :
1,3,5-Trimethyl-1H-pyrazole (1.0 equiv) is dissolved in glacial acetic acid, treated with paraformaldehyde (1.2 equiv) and ammonium chloride (1.5 equiv), and heated at 80°C for 8 hours. The mixture is neutralized with NaOH, extracted with DCM, and purified to yield (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine (yield: 75–80%).
Amide Bond Formation and Final Coupling
Carbodiimide-Mediated Coupling
The carboxylic acid and amine fragments are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
Representative Data :
| Reagent | Equiv | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDC/HOBt | 1.2 | 25 | 12 | 88 |
| DCC/DMAP | 1.5 | 0→25 | 24 | 82 |
Procedure :
1-Benzyl-1H-indole-6-carboxylic acid (1.0 equiv) is activated with EDC (1.2 equiv) and HOBt (1.2 equiv) in DCM for 30 minutes. (1,3,5-Trimethyl-1H-pyrazol-4-yl)methylamine (1.1 equiv) is added, and the reaction is stirred at 25°C for 12 hours. The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1) to yield the title compound as a white solid (mp: 198–202°C).
Analytical Characterization and Validation
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including those similar to 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide. For instance:
- In vitro Studies : Compounds with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, derivatives were tested against A549 (lung cancer) and MCF7 (breast cancer) cells, demonstrating IC50 values ranging from 0.39 µM to 49.85 µM, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A549 | 26 |
| Compound B | MCF7 | 0.46 |
| Compound C | HCT116 | 0.39 |
Anti-inflammatory Properties
The pyrazole scaffold is recognized for its anti-inflammatory effects. Research indicates that compounds derived from pyrazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example:
- Mechanism of Action : The inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating inflammation .
Other Biological Activities
Beyond anticancer and anti-inflammatory effects, pyrazole derivatives have been explored for various other pharmacological activities:
- Antioxidant Activity : Some studies suggest that these compounds exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Antimicrobial Activity : There is emerging evidence that pyrazole-based compounds can also display antimicrobial effects against various pathogens .
Case Study 1: Anticancer Efficacy
A study conducted by Wei et al. synthesized a series of pyrazole derivatives and evaluated their anticancer activity against A549 cell lines. Among these, one compound exhibited an IC50 value of 26 µM, showcasing significant potential for further development .
Case Study 2: Anti-inflammatory Mechanism
Fan et al. investigated the anti-inflammatory properties of several pyrazole derivatives and found that they effectively inhibited COX enzymes in vitro. This inhibition correlated with decreased levels of inflammatory markers in treated cell cultures .
Mechanism of Action
The mechanism of action of 1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound’s closest analog, 1-benzyl-N-(1,3-thiazol-2-yl)-1H-indole-6-carboxamide (CAS 1219569-86-4), replaces the (1,3,5-trimethylpyrazol-4-yl)methyl group with a thiazole ring . Thiazoles are electron-deficient heterocycles, often associated with improved solubility compared to pyrazoles.
Functional Group Modifications
A structurally distinct but relevant analog, 6-((4-((Dimethylamino)Methyl)Benzyl)(Methyl)Amino)-N-(1,3,5-Trimethyl-1H-Pyrazol-4-yl)Pyridine-3-Sulfonamide (Compound 40), shares the 1,3,5-trimethylpyrazole group but incorporates a pyridine-sulfonamide scaffold instead of an indole-carboxamide . This compound exhibits trypanocidal activity via N-myristoyltransferase inhibition, suggesting that the trimethylpyrazole moiety may play a role in binding to parasitic enzymes. The indole-carboxamide scaffold in the target compound could similarly target kinases or GPCRs, though experimental validation is required.
Physicochemical and Pharmacokinetic Properties
Table 1: Structural and Hypothesized Properties of Analogs
*LogP estimates based on substituent contributions (e.g., trimethylpyrazole increases hydrophobicity vs. thiazole).
Research Findings and Mechanistic Insights
- Trimethylpyrazole vs. Thiazole : The trimethylpyrazole group in the target compound likely improves metabolic stability compared to thiazole-containing analogs, as methyl groups reduce susceptibility to oxidative metabolism. However, thiazoles may offer better aqueous solubility, critical for oral bioavailability .
- Benzyl Group Impact : The benzyl substituent in the target compound may enhance binding to hydrophobic pockets in target proteins, a feature observed in kinase inhibitors like imatinib.
Biological Activity
1-benzyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-indole-6-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological pathways, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following structural formula:
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O |
| IUPAC Name | This compound |
| SMILES | CC(C)C1=CN(C(=C(C2=CC=CC=C2)C(=O)N(C)C)C(=O)N)C(=O)C=C1 |
The biological activity of this compound is primarily attributed to its interaction with cellular signaling pathways. Notably:
- mTOR Pathway Inhibition : Research indicates that this compound may inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. By disrupting mTORC1 reactivation under nutrient-rich conditions, it can induce autophagy and potentially lead to apoptosis in cancer cells .
- Autophagy Modulation : The compound has been shown to increase basal autophagy while impairing autophagic flux under starvation conditions. This dual action suggests that it could selectively target cancer cells that are metabolically stressed .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies using pancreatic cancer cell lines (e.g., MIA PaCa-2) demonstrated submicromolar antiproliferative activity. The compound significantly reduced cell viability and induced apoptosis through the modulation of autophagic processes .
- Structure-Activity Relationship (SAR) : SAR studies have identified key structural features that enhance the biological activity of related compounds. Variations in the pyrazole ring and benzamide moieties have been explored to optimize potency and selectivity against cancer cells .
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antiproliferative | Submicromolar activity in cancer cell lines |
| Autophagy Modulation | Increased basal autophagy; impaired flux under nutrient deprivation |
| mTOR Inhibition | Reduced mTORC1 reactivation; potential for apoptosis |
Case Study 1: Pancreatic Cancer
In a study focused on pancreatic cancer, compounds structurally related to this compound were evaluated for their effects on mTOR signaling. The results indicated a significant reduction in mTORC1 activity and enhanced autophagic response, suggesting a promising therapeutic avenue for resistant pancreatic tumors .
Case Study 2: Metabolic Stress Response
Another investigation assessed the compound's effects under metabolic stress conditions mimicking tumor microenvironments. The findings revealed that the compound could selectively induce cell death in stressed tumor cells while sparing normal cells, which could lead to fewer side effects in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
